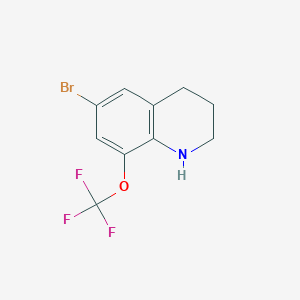

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, also known as 6-Bromo-8-(trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one, is a chemical compound with the molecular weight of 310.07 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrF3NO2/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)17-10(12,13)14/h3-4H,1-2H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.07 . It is a solid at room temperature . The InChI key, which provides information about its molecular structure, is RAOZZLPFCRKFBB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Efficient Synthesis of Quinoline Derivatives

A study by Şahin et al. (2008) outlines the efficient and selective synthesis of quinoline derivatives via bromination and aromatization processes. The research demonstrates the synthesis of several novel trisubstituted quinoline derivatives, highlighting the utility of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" in producing compounds with potential applications in various fields, including pharmaceuticals and material science (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Synthesis and Biological Activity

Another research avenue involves the synthesis of specific derivatives of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" for biological activity studies. While direct studies on this compound are limited, the methodologies developed for its derivatives could have implications for drug discovery and development processes (Khalifa, Osman, Ibrahim, el Rahman, Ossman, & Ismail, 1982).

Suzuki–Miyaura Cross-Coupling Reactions

Ökten's (2019) work on the synthesis and characterization of aryl-substituted quinolines through Suzuki–Miyaura coupling reactions showcases the versatility of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" in organic synthesis. This research presents a method to produce a variety of substituted phenyl quinolines, potentially useful in the development of new materials and bioactive molecules (Ökten, 2019).

Photolabile Protecting Group Development

Research by Fedoryak and Dore (2002) introduces a photolabile protecting group based on a brominated hydroxyquinoline derivative, which exhibits greater efficiency and sensitivity to multiphoton-induced photolysis. This development could be pivotal for the controlled release of biological messengers in vivo, marking a significant application in biochemistry and pharmacology (Fedoryak & Dore, 2002).

Material Science Applications

In material science, the synthesis and study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts by Rahman et al. (2002) demonstrate the potential of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" derivatives in creating new molecular structures with unique inclusion properties. These compounds could have applications in crystal engineering and the development of new materials with specific functionalities (Rahman, Bishop, Craig, & Scudder, 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h4-5,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHTWWFUAMQHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)OC(F)(F)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

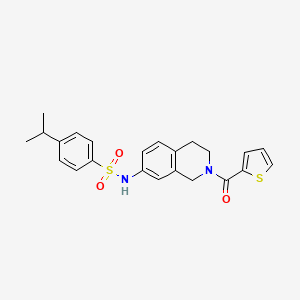

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2711308.png)

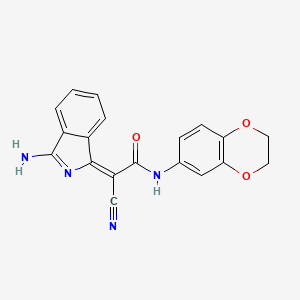

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)

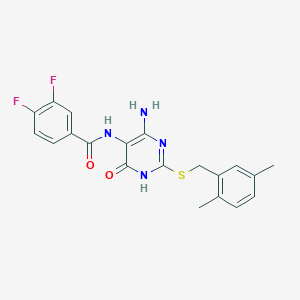

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

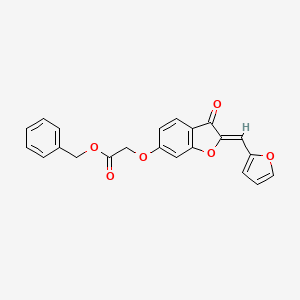

![Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2711322.png)